molecular formula C14H18N2O B3849166 2-(diethylamino)-1-(1H-indol-3-yl)ethanone CAS No. 92292-25-6

2-(diethylamino)-1-(1H-indol-3-yl)ethanone

Cat. No.: B3849166
CAS No.: 92292-25-6
M. Wt: 230.31 g/mol
InChI Key: KEFPCGXODAAGLR-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-(1H-indol-3-yl)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a diethylamino group attached to an ethanone moiety, which is further connected to an indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-1-(1H-indol-3-yl)ethanone can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of aryl hydrazones with ketones under acidic conditions. This method requires elevated temperatures and the addition of Brønsted or Lewis acids . Another method involves the use of zinc organometallic reagents to facilitate the formation of the indole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Diethylamino)-1-(1H-indol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-1-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The diethylamino group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-ethanamine: Another indole derivative with similar structural features but different functional groups.

    N-(1H-Indol-3-ylacetyl)alanine: An indole derivative with an acyl-amino acid moiety.

Uniqueness

2-(Diethylamino)-1-(1H-indol-3-yl)ethanone is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-(diethylamino)-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-16(4-2)10-14(17)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFPCGXODAAGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238954
Record name Indole, 3-((diethylamino)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92292-25-6
Record name Indole, 3-((diethylamino)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092292256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 3-((diethylamino)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIETHYLAMINO-1-(1H-INDOL-3-YL)-ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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